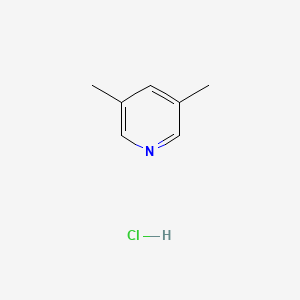
3,5-Dimethylpyridine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethylpyridine;hydrochloride, also known as 3,5-Lutidine hydrochloride, is a chemical compound with the molecular formula C7H9N·HCl. It is a derivative of pyridine, characterized by the presence of two methyl groups at the 3rd and 5th positions on the pyridine ring. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,5-Dimethylpyridine;hydrochloride can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
In industrial settings, this compound is often produced by the reaction of 3,5-dimethylpyridine with hydrochloric acid. The reaction is carried out in a solvent such as toluene, and the product is isolated by crystallization .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethylpyridine;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form 3,5-dimethylpiperidine.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Lithium triethylborohydride (Super-Hydride) is often used for reduction reactions.
Substitution: Reagents such as sodium methoxide and triphosgene are used for substitution reactions.
Major Products Formed
Oxidation: 3,5-Dimethylpyridine N-oxide.
Reduction: 3,5-Dimethylpiperidine.
Substitution: Various derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
3,5-Dimethylpyridine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3,5-Dimethylpyridine;hydrochloride involves its interaction with various molecular targets. In biological systems, it can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
- 2,3-Dimethylpyridine
- 2,4-Dimethylpyridine
- 2,5-Dimethylpyridine
- 2,6-Dimethylpyridine
- 3,4-Dimethylpyridine
Uniqueness
3,5-Dimethylpyridine;hydrochloride is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. This positioning allows for specific interactions in chemical reactions and applications that are distinct from other dimethylpyridine isomers .
Propiedades
Número CAS |
36316-70-8 |
|---|---|
Fórmula molecular |
C7H10ClN |
Peso molecular |
143.61 g/mol |
Nombre IUPAC |
3,5-dimethylpyridine;hydrochloride |
InChI |
InChI=1S/C7H9N.ClH/c1-6-3-7(2)5-8-4-6;/h3-5H,1-2H3;1H |
Clave InChI |
GBJHZEDEOAJNHT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Hydroxyphenyl)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14680992.png)
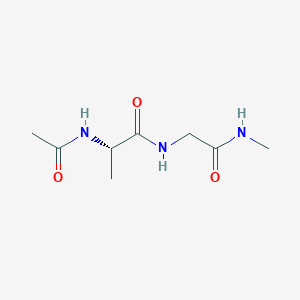
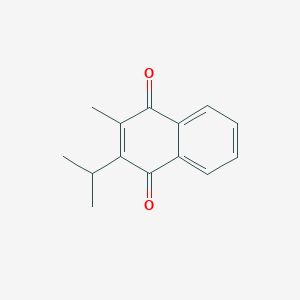

![2-[(Propan-2-yl)oxy]phenyl methoxycarbamate](/img/structure/B14681006.png)
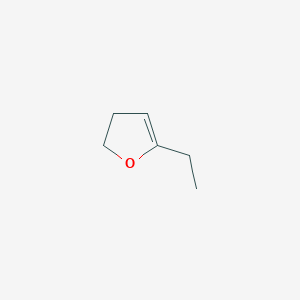

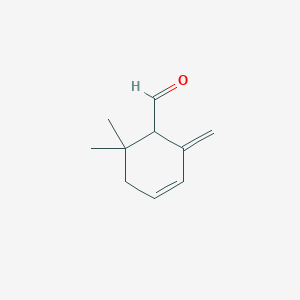
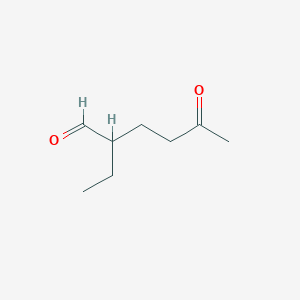
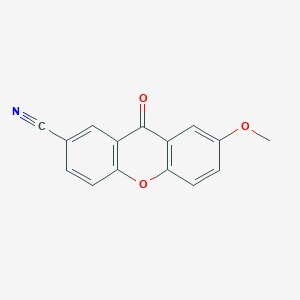
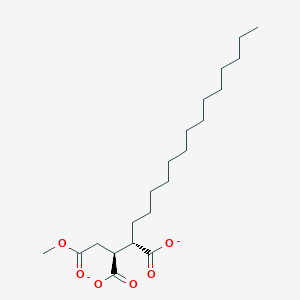
![1,8-Dimethyl-4-(propan-2-yl)spiro[4.5]decan-7-ol](/img/structure/B14681077.png)
